![molecular formula C9H8N2O4 B13552151 1-(5-Nitropyridin-2-yl)cyclopropane-1-carboxylicacid](/img/structure/B13552151.png)
1-(5-Nitropyridin-2-yl)cyclopropane-1-carboxylicacid
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Overview
Description
This compound is characterized by its unique structure, which includes a nitropyridine moiety attached to a cyclopropane ring, making it a subject of extensive research.
Preparation Methods
The synthesis of 1-(5-nitropyridin-2-yl)cyclopropane-1-carboxylic acid involves several steps, typically starting with the nitration of pyridine derivatives. One common method includes the reaction of pyridine with nitrogen pentoxide (N₂O₅) in an organic solvent to form the N-nitropyridinium ion. This intermediate is then reacted with sulfur dioxide (SO₂) and bisulfite (HSO₃⁻) in water to yield 3-nitropyridine .
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production, such as the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1-(5-Nitropyridin-2-yl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H₂) in the presence of a catalyst.
Reduction: The compound can be oxidized to form nitroso or hydroxylamine derivatives.
Substitution: The nitro group can be substituted with other functional groups using nucleophilic substitution reactions.
These reactions typically occur under controlled conditions, such as specific temperatures, pressures, and the presence of catalysts. The major products formed from these reactions include amino derivatives, nitroso compounds, and various substituted pyridines.
Scientific Research Applications
1-(5-Nitropyridin-2-yl)cyclopropane-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound has shown potential as a drug candidate due to its biological activity.
Medicine: Research is ongoing to explore its use in the treatment of diseases, particularly those involving inflammatory and infectious processes.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(5-nitropyridin-2-yl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The nitro group is known to participate in redox reactions, which can modulate the activity of enzymes and other proteins. The cyclopropane ring provides structural rigidity, which can influence the compound’s binding affinity to its targets . Detailed studies are required to fully elucidate the molecular mechanisms and pathways involved.
Comparison with Similar Compounds
1-(5-Nitropyridin-2-yl)cyclopropane-1-carboxylic acid can be compared with other nitropyridine derivatives, such as:
4-Chloro-3-nitropyridine-2-yl cyclopropane carboxamide: This compound has similar structural features but differs in its functional groups, leading to different chemical and biological properties.
3-Nitropyridine: A simpler derivative that lacks the cyclopropane ring, making it less rigid and potentially less selective in its interactions.
The uniqueness of 1-(5-nitropyridin-2-yl)cyclopropane-1-carboxylic acid lies in its combination of the nitropyridine moiety and the cyclopropane ring, which imparts distinct chemical and biological characteristics.
Biological Activity
1-(5-Nitropyridin-2-yl)cyclopropane-1-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including antimalarial properties, cytotoxic effects, and its role in inhibiting various enzyme systems.
Chemical Structure
The compound features a cyclopropane ring attached to a carboxylic acid and a nitropyridine moiety. This unique structure may contribute to its biological efficacy by enabling interaction with various biological targets.
Biological Activity Overview
The biological activity of 1-(5-Nitropyridin-2-yl)cyclopropane-1-carboxylic acid has been evaluated in several studies, focusing on its antiplasmodial, anticancer, and enzyme inhibition properties.
Antiplasmodial Activity
Recent studies have demonstrated that compounds similar to 1-(5-Nitropyridin-2-yl)cyclopropane-1-carboxylic acid exhibit significant antimalarial activity. For instance, related compounds showed IC50 values against Plasmodium falciparum in the nanomolar range:
Compound | IC50 (μM) | Selectivity Index |
---|---|---|
Compound A | 0.079 | 466.25 |
Compound B | 0.08 | >10 |
Compound C | 0.335 | >10 |
These results suggest that the compound may inhibit the growth of malaria parasites effectively while exhibiting low toxicity to mammalian cells .
Cytotoxicity Studies
The cytotoxic effects of the compound were assessed using the MTT assay on various cell lines. The selectivity index (SI) indicates the compound's safety profile:
Cell Line | IC50 (μM) | SI |
---|---|---|
CHO (Chinese Hamster Ovary) | >10 | 466.25 |
U937 (Human Myeloid Leukemia) | >10 | Not specified |
These findings reveal that while the compound shows promising antiplasmodial activity, it maintains a favorable cytotoxicity profile, making it a candidate for further development .
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has also been explored. It was found to inhibit several kinases involved in disease states such as cancer and inflammation. Notably, it showed inhibitory effects on:
- Jak3 and Tyk2 : Important for immune response regulation.
- Receptor Tyrosine Kinases : Implicated in cancer progression.
These activities suggest that 1-(5-Nitropyridin-2-yl)cyclopropane-1-carboxylic acid could be beneficial in treating kinase-mediated diseases .
Case Studies
A case study involving the synthesis and evaluation of related compounds indicated that modifications to the nitropyridine ring could enhance biological activity. For example, derivatives with electron-withdrawing groups demonstrated improved potency against P. falciparum and reduced cytotoxicity towards mammalian cells .
Properties
Molecular Formula |
C9H8N2O4 |
---|---|
Molecular Weight |
208.17 g/mol |
IUPAC Name |
1-(5-nitropyridin-2-yl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C9H8N2O4/c12-8(13)9(3-4-9)7-2-1-6(5-10-7)11(14)15/h1-2,5H,3-4H2,(H,12,13) |
InChI Key |
ZPGPTSMNPUKZNA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C2=NC=C(C=C2)[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
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